molecular formula C17H13NO6 B11046024 1-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione

1-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione

Cat. No.: B11046024
M. Wt: 327.29 g/mol
InChI Key: MVPBJIDBWIBEPC-NYYWCZLTSA-N
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Description

1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is a complex organic compound with a unique structure that includes a methoxybenzodioxole moiety and a furo[3,4-c]pyridine core

Preparation Methods

The synthesis of 1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves its interaction with specific molecular targets within cells. The compound has been shown to:

Comparison with Similar Compounds

1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE can be compared with other similar compounds, such as:

The uniqueness of 1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO6

Molecular Weight

327.29 g/mol

IUPAC Name

(1E)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C17H13NO6/c1-8-3-10-11(24-17(20)14(10)16(19)18-8)4-9-5-12(21-2)15-13(6-9)22-7-23-15/h3-6H,7H2,1-2H3,(H,18,19)/b11-4+

InChI Key

MVPBJIDBWIBEPC-NYYWCZLTSA-N

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC4=C(C(=C3)OC)OCO4

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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